molecular formula C21H30O2 B1230756 3-Hpdo CAS No. 38393-04-3

3-Hpdo

Cat. No.: B1230756
CAS No.: 38393-04-3
M. Wt: 314.5 g/mol
InChI Key: OAYVNTJIQBDDEZ-GEZWIXNASA-N
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Chemical Reactions Analysis

Types of Reactions

3-Hpdo undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield more saturated compounds .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with GABA receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on neuronal activity. This modulation leads to sedative and anxiolytic effects, making it a potential therapeutic agent for neurological disorders .

Properties

CAS No.

38393-04-3

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(3R,5S,8S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,14-16,18,23H,4-5,7-8,10-12H2,1-3H3/t14-,15+,16-,18-,20-,21+/m0/s1

InChI Key

OAYVNTJIQBDDEZ-GEZWIXNASA-N

SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C

Synonyms

3 alpha-hydroxy-5 alpha-pregna-9(11),16-diene-20-one
3-HPDO

Origin of Product

United States

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